molecular formula C18H18ClFN6O2 B2546284 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-90-6

2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2546284
CAS No.: 1021122-90-6
M. Wt: 404.83
InChI Key: QKYOHIMQJRCKHB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a morpholino group at the 4-position and a 2-chloro-6-fluoro-benzamide side chain. The morpholino substituent enhances solubility and modulates target interactions, while the fluorinated benzamide moiety improves metabolic stability and binding affinity . This article compares the compound with structurally related analogs to elucidate substituent-driven differences in synthesis, properties, and bioactivity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O2/c19-13-2-1-3-14(20)15(13)18(27)21-4-5-26-17-12(10-24-26)16(22-11-23-17)25-6-8-28-9-7-25/h1-3,10-11H,4-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYOHIMQJRCKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells.

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities. This inhibition prevents the continuous activation and overexpression of TRKs that can lead to cancer.

Biochemical Pathways

The action of this compound affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.

Result of Action

The molecular and cellular effects of the action of this compound result in the inhibition of the proliferation of certain cell lines. For instance, it has been observed to inhibit the proliferation of the Km-12 cell line.

Biochemical Analysis

Biological Activity

2-Chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of various kinases. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at the benzamide position. Specific methodologies may vary, but they often utilize standard coupling reactions and protection/deprotection strategies to achieve the desired structure.

Antitumor Activity

The compound has shown promising antitumor activity in various studies. Notably:

  • Inhibition of Tumor Growth : In vitro assays indicate that this compound can inhibit the growth of specific cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.64 μM against MM1.S multiple myeloma cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The biological mechanism appears to involve inhibition of specific kinases implicated in tumor growth and proliferation. For instance, compounds with similar structures have been reported to effectively inhibit PLK4 and other related kinases .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases:

  • Selective Inhibition : Research indicates that it selectively inhibits Class I PI3-kinase isoforms, which are crucial in cancer signaling pathways. This selectivity may lead to reduced side effects compared to non-selective inhibitors .
  • Comparative Potency : When compared to other known inhibitors, this compound exhibited significant enzymatic inhibition with IC50 values in the nanomolar range for certain targets .

Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound in vivo demonstrated that it significantly delayed tumor growth in mouse models when administered at specific dosages. The results indicated a well-tolerated profile with minimal toxicity observed at therapeutic doses.

Study 2: Kinase Selectivity

Another investigation focused on the selectivity of this compound against various kinase families. The findings revealed that while it inhibited several kinases involved in cancer progression, it displayed a lower affinity for kinases associated with normal cellular functions, suggesting a favorable therapeutic window .

Data Tables

Biological Activity IC50 Value (μM) Target
MM1.S Cell Line0.64Antiproliferative
PLK4<0.01Kinase Inhibition
Class I PI3-Kinase15.0Selective Inhibition

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation, suggesting that this compound may have similar effects due to its structural characteristics .

Targeting Kinase Inhibition

The compound has been studied for its ability to inhibit various kinases, which are critical in regulating cellular functions. In vitro studies have shown that it can effectively inhibit targets such as PI3K and mTOR pathways, which are often dysregulated in cancer . This makes it a candidate for further development as an anticancer therapeutic agent.

Neurological Disorders

Another promising application is in the treatment of neurological disorders. The morpholine moiety in the compound suggests potential neuroprotective effects. Research has indicated that similar compounds can modulate neurotransmitter systems, providing a basis for investigating their use in conditions such as Alzheimer's disease and schizophrenia .

Case Study 1: Anticancer Efficacy

In a series of experiments conducted on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The IC50 value was found to be significantly lower than that of traditional chemotherapeutics, indicating its potential as a more effective treatment option .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives highlighted the ability of compounds with similar structures to reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Chemical Reactions Analysis

Synthetic Precursors and Key Building Blocks

The compound’s structure suggests modular assembly from three primary components:

  • Pyrazolo[3,4-d]pyrimidine scaffold : Synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or dimethylformamide dimethyl acetal under microwave irradiation or thermal conditions .

  • Morpholino-ethylamine linker : Introduced through nucleophilic substitution or Buchwald–Hartwig coupling between morpholine and ethylenediamine derivatives .

  • 2-Chloro-6-fluorobenzoyl chloride : Generated via Friedel–Crafts acylation or direct chlorination/fluorination of benzamide precursors .

2.1. Formation of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is typically constructed via:

  • Cyclocondensation : Reacting 5-amino-1H-pyrazole-4-carbonitrile with formamide at 120–150°C yields the pyrimidine ring .

  • Functionalization at C4 : The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) using morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under microwave conditions .

2.2. Coupling of the Ethylamine Linker

The ethylamine side chain is attached via:

  • Buchwald–Hartwig Amination : Coupling 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine with 1,2-dibromoethane in the presence of a palladium catalyst (e.g., Xantphos/Pd₂(dba)₃) to form the ethyl bridge .

  • Amide Bond Formation : Reacting the resulting amine intermediate with 2-chloro-6-fluorobenzoyl chloride in dichloromethane (DCM) using Hünig’s base (DIPEA) as a catalyst .

3.1. Halogen Exchange Reactions

The 2-chloro-6-fluoro substituents on the benzamide moiety could be modified via:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacing chlorine with other nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Catalytic Fluorination : Introducing additional fluorine atoms using Selectfluor® or Deoxo-Fluor® reagents .

3.2. Functional Group Interconversions

  • Reductive Amination : Conversion of the ethylamine linker to secondary or tertiary amines using aldehydes/ketones and NaBH₃CN .

  • Suzuki–Miyaura Coupling : Introducing aryl/heteroaryl groups at the pyrazolo[3,4-d]pyrimidine C3 position using boronic acids and Pd catalysts .

Stability and Reactivity Insights

  • Acid/Base Sensitivity : The morpholino group and amide bond may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Photodegradation : The pyrazolo[3,4-d]pyrimidine core is susceptible to UV-induced ring opening, necessitating storage in amber vials .

Comparative Reaction Data for Analogous Compounds

Reaction TypeConditionsYield (%)Reference
Pyrazolo-pyrimidine cyclizationMicrowave, 120°C, 20 min62–93
Buchwald–Hartwig aminationPd(OAc)₂, Xantphos, 100°C, 12 h45–68
Amide couplingDCM, DIPEA, RT, 6 h75–88

Gaps in Current Knowledge

  • Catalytic Asymmetric Synthesis : No data exist for enantioselective synthesis of this compound.

  • Metabolic Pathways : Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) remains uncharacterized.

Recommendations for Further Study

  • Mechanistic Studies : Elucidate reaction kinetics for SNAr at the pyrazolo[3,4-d]pyrimidine C4 position.

  • Solubility Optimization : Explore PEGylation or prodrug strategies to enhance aqueous solubility .

Comparison with Similar Compounds

Target Compound
  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents: 4-Morpholino group (polar, enhances solubility). 2-Chloro-6-fluoro-benzamide side chain (improves metabolic stability and target binding).
  • Synthesis : Likely involves condensation of a pyrazolo[3,4-d]pyrimidine precursor with a fluorinated benzamide derivative, analogous to methods in fluorobenzamide syntheses .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Ogurtsov et al., 2021)
  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • 4-Chloro and 6-chloromethyl groups (reactive intermediates for further derivatization).
    • 1-Methyl group (simplifies synthesis but reduces polarity).
  • Synthesis: Two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involving chloroacetonitrile condensation and chlorination .
  • Key Difference : The chloromethyl group enables diverse substitutions, contrasting with the target compound’s pre-functionalized benzamide side chain.
5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic Acid Derivatives (Zhidkov et al., 2015)
  • Core Structure: Pyrazolo[3,4-d]pyrimidinone.
  • Substituents :
    • Fluorobenzamide group (similar to the target compound).
    • 1-Phenyl group (increases lipophilicity).
  • Synthesis : Saponification of pyrazole carbonitriles followed by reaction with chloroacetyl chloride .
  • Key Difference: The pyrimidinone core (vs.
Key Observations:

Morpholino vs. Chloro/Methyl Groups: The morpholino substituent in the target compound likely improves solubility and target selectivity compared to chloromethyl or methyl groups, which are more lipophilic and less sterically demanding .

Fluorobenzamide vs. Non-Fluorinated Analogs: Fluorination enhances metabolic stability and binding affinity, as seen in fluorobenzamide derivatives .

Pyrimidine vs. Pyrimidinone Cores: Pyrimidinones (e.g., in Zhidkov et al.) may exhibit different hydrogen-bonding interactions compared to pyrimidines, affecting potency against enzymes like kinases .

Physicochemical Properties

  • Solubility: The morpholino group in the target compound increases polarity, enhancing aqueous solubility relative to chloromethyl or phenyl-substituted analogs .
  • Metabolic Stability: Fluorine in the benzamide side chain reduces oxidative metabolism, extending half-life compared to non-fluorinated derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core followed by coupling with the fluorinated benzamide moiety. Key steps include:

  • Pyrazolo-pyrimidine synthesis : Cyclization of substituted pyrazoles with nitriles or amidines under acidic conditions (e.g., HCl/EtOH) .
  • Morpholino introduction : Nucleophilic substitution using morpholine at elevated temperatures (80–100°C) in polar aprotic solvents like DMF .
  • Benzamide coupling : Reaction of 2-chloro-6-fluorobenzoyl chloride with the aminoethyl-pyrazolo-pyrimidine intermediate using coupling agents (e.g., EDC/HOBt) in DCM or THF. Yields are improved by maintaining anhydrous conditions and stoichiometric control .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm in 19F NMR) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous pyrazolo-pyrimidines .

Advanced Questions

Q. How can low yields during the benzamide coupling step be addressed?

Common issues include:

  • Moisture sensitivity : Use freshly distilled DCM and molecular sieves to scavenge water .
  • Byproduct formation : Monitor reaction progress via TLC or LCMS. Optimize stoichiometry (1.2:1 ratio of benzoyl chloride to amine intermediate) .
  • Alternative coupling agents : Replace EDC with DCC or BOP-Cl to enhance efficiency in non-polar solvents .

Q. How should researchers resolve contradictory bioactivity data across different assays?

Discrepancies may arise from:

  • Purity variability : Re-purify the compound and validate via HPLC-MS .
  • Solubility effects : Use standardized DMSO stock concentrations (<0.1% in aqueous buffers) to avoid aggregation .
  • Target selectivity : Perform competitive binding assays (e.g., ITC or SPR) to confirm interactions with intended kinases or receptors .

Q. What computational methods predict the compound’s binding affinity, and how do they align with experimental results?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or mTOR). Account for fluorine’s electronegativity in force-field parameters .
  • MD simulations : Run 100-ns trajectories to assess binding stability. Discrepancies may indicate conformational flexibility in the morpholino group, requiring experimental validation via mutagenesis .

Safety & Best Practices

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., benzoyl chlorides) .
  • Waste disposal : Segregate halogenated waste (chlorine/fluorine byproducts) for incineration .

Q. How should stability issues be managed during long-term storage?

  • Storage conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the morpholino group .
  • Degradation monitoring : Perform monthly HPLC checks for degradation peaks (e.g., free benzamide or demorpholinylated products) .

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